![molecular formula C17H20N2O4S B7772987 METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE](/img/structure/B7772987.png)
METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE is a complex organic compound with a unique structure that includes a benzoylamino group, a hydroxyimino group, and a thiophenyliden moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE typically involves multiple steps. One common method involves the reaction of 4-hydroxybenzoic acid with a dioxane suspension of (benzamidomethyl)triethylammonium chloride . The phenolic group in 4-hydroxybenzoic acid cannot be benzamidomethylated in aqueous media, so the reaction is carried out in a non-aqueous solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.
Reduction: The benzoylamino group can be reduced to form amine derivatives.
Substitution: The thiophenyliden moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction of the benzoylamino group can produce amine derivatives.
Applications De Recherche Scientifique
METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites, while the hydroxyimino group can participate in redox reactions. The thiophenyliden moiety can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Benzoylamino)methyl 4-hydroxybenzoate: Similar structure but lacks the thiophenyliden moiety.
Methyl 4-methoxybenzoate: Similar ester functionality but different substituents on the aromatic ring.
Uniqueness
METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophenyliden moiety, in particular, sets it apart from other similar compounds.
Propriétés
IUPAC Name |
methyl (5E)-5-[(3Z)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-15(20)10-6-5-9-14-16(19-22)13(11-24-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,22H,5-6,10-11H2,1H3,(H,18,21)/b14-9+,19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTIGQMRSNRISD-DEKNBCERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C1C(=NO)C(CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C/1\C(=N/O)\C(CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
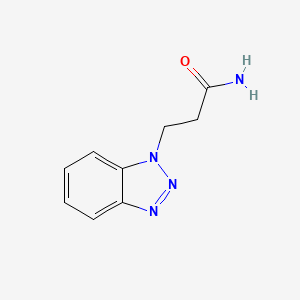
![Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7772918.png)
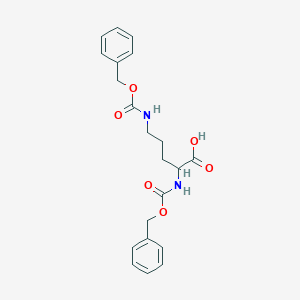
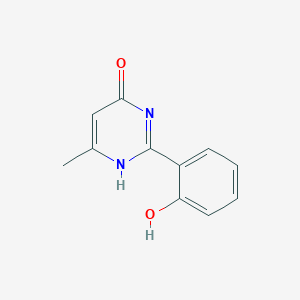
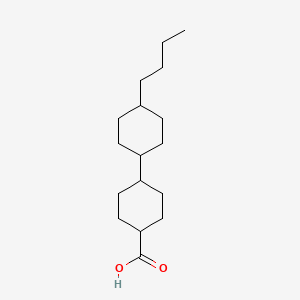
![(8'aR)-1'-Acetyl-2',3',8',8'a-tetrahydro-5',6'-dimethoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one](/img/structure/B7772953.png)
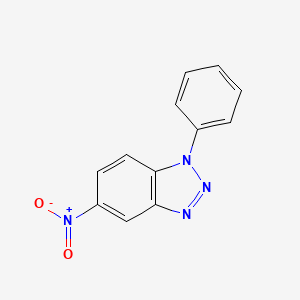
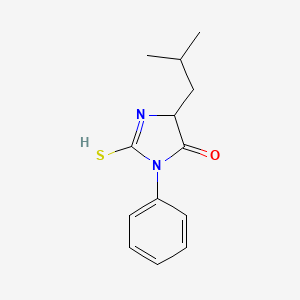
![(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium](/img/structure/B7772967.png)
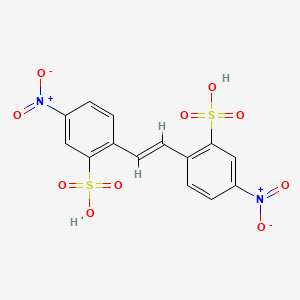
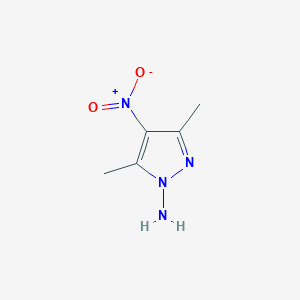
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine](/img/structure/B7772984.png)
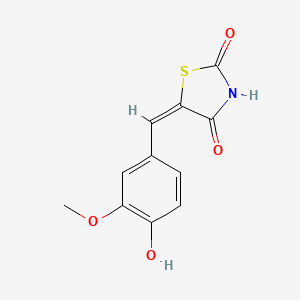
![2-[[2,2,2-Trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7773005.png)
